
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as MIH, is a synthetic compound that has been extensively researched for its potential applications in various scientific fields. MIH is a heterocyclic compound that contains an indole ring system and an imidazolidinone ring system. It is a yellow crystalline solid that is soluble in organic solvents. MIH has been found to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one exerts its biological activities by interacting with various molecular targets in the cell. For example, 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has also been found to inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been found to possess various biochemical and physiological effects. For example, 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has also been found to possess antimicrobial activity against various bacterial and fungal strains. In addition, 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been found to possess anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is also stable and can be stored for extended periods without significant degradation. However, 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has some limitations as a research tool. 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is a relatively new compound, and its biological activities are not fully understood. Further research is needed to elucidate the mechanism of action of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one and its potential applications in various scientific fields.
Future Directions
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has several potential future directions for research. One potential direction is the development of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one derivatives with improved biological activities. Another potential direction is the investigation of the mechanism of action of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one and its molecular targets in the cell. Additionally, further research is needed to explore the potential applications of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one in various scientific fields, such as drug discovery, medicinal chemistry, and pharmacology. Overall, 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-aminobenzamide with thiourea and ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction proceeds via a multicomponent reaction to yield 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one as the final product. The yield of 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
Scientific Research Applications
3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively researched for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been found to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These properties make 3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-(4-hydroxy-3-methyl-2-sulfanylidene-1H-imidazol-5-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-15-11(17)9(14-12(15)18)8-6-4-2-3-5-7(6)13-10(8)16/h2-5,17H,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOMHMPMXQICOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(NC1=S)C2=C3C=CC=CC3=NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5678079.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678092.png)
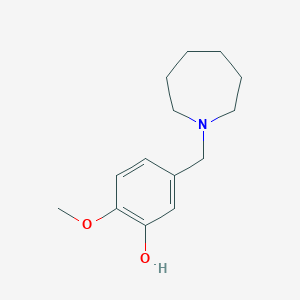
![3-{1,3-dioxo-5-[(2-thienylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5678103.png)
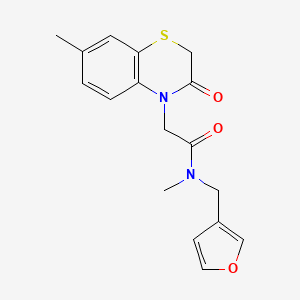
![N-[2-(2,3-dichlorophenyl)ethyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5678132.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5678140.png)
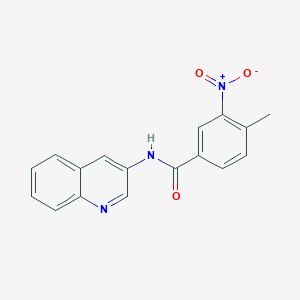
![2-(2,4-dichlorophenoxy)-N-[(3S*,4S*)-4-ethoxy-1-methyl-3-pyrrolidinyl]acetamide](/img/structure/B5678153.png)
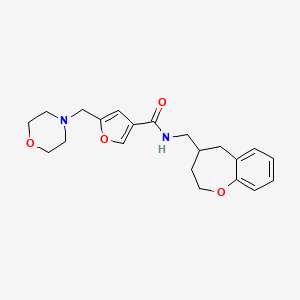
![3-(1-{[ethyl(methyl)amino]sulfonyl}piperidin-3-yl)benzoic acid](/img/structure/B5678167.png)

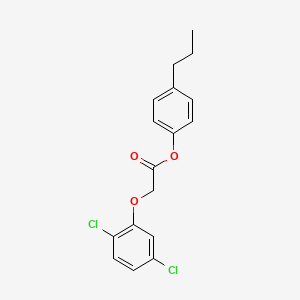
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B5678176.png)